molecular formula C16H15N3O B112693 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine CAS No. 502132-95-8

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Cat. No. B112693
CAS RN: 502132-95-8
M. Wt: 265.31 g/mol
InChI Key: OQCGFIUIEBWQBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine” is C16H15N3O . This indicates that the compound contains 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Building Blocks for Heterocyclic Compounds: Compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which share structural similarities with “3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine,” have been valuable as building blocks for synthesizing a wide variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. Their unique reactivity under mild conditions enables versatile synthesis pathways for heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Anticancer Applications

  • Anticancer Agents: Pyrazoline derivatives, which are structurally related to “this compound,” have been extensively researched for their anticancer activities. These compounds are known for their potential in developing new anticancer agents, showcasing the versatility of pyrazoline in pharmaceutical chemistry (Ray et al., 2022).

Synthetic Strategies and Chemical Properties

  • Recyclable Copper Catalyst Systems: The use of aryl halides and arylboronic acids in C-N bond-forming cross-coupling reactions has been facilitated by recyclable copper catalyst systems. This review emphasizes the importance of optimizing catalysts for such reactions, potentially relevant for compounds like “this compound” in the synthesis of complex organic molecules (Kantam et al., 2013).

Cytochrome P450 Inhibition

  • Inhibition of Cytochrome P450 Isoforms: Understanding the selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial for predicting drug-drug interactions. Research into compounds with structures akin to “this compound” could potentially contribute to the development of selective inhibitors for various CYP isoforms (Khojasteh et al., 2011).

Optoelectronic Materials

  • Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials: Incorporating pyrimidine and quinazoline fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. This research area highlights the potential of “this compound”-related compounds in the development of materials for electronic devices and luminescent elements (Lipunova et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “3-[3-(benzyloxy)phenyl]pyridine”, indicates that it may be harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 3-(3-(Benzyloxy)phenyl)-1H-pyrazol-5-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to cancer, making it a useful target for the development of anticancer drugs .

Mode of Action

The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing the phosphorylation of tyrosine residues in its substrate proteins . This results in the disruption of signal transduction pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR signaling pathway . When EGFR is inhibited, it prevents the activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation . Therefore, the inhibition of EGFR-TK by the compound can lead to the suppression of tumor growth and progression .

Pharmacokinetics

This suggests that the compound may have poor oral bioavailability, possibly due to poor absorption or extensive first-pass metabolism .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of EGFR-TK activity, leading to the disruption of downstream signaling pathways . This results in the suppression of cell proliferation and survival, which can lead to the inhibition of tumor growth and progression .

properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCGFIUIEBWQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247754
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502132-95-8
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502132-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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